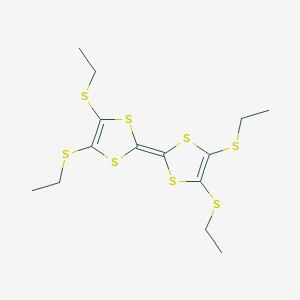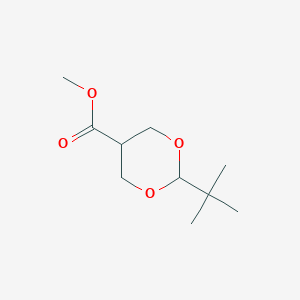
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions to introduce specific functional groups or to build the molecular framework. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, showcases a method involving intramolecular lactonization reaction characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, further detailed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Molecular Structure Analysis
X-ray diffraction is a pivotal technique in determining the molecular structure of synthesized compounds. It reveals the spatial arrangement of atoms within a molecule, providing insights into its geometric configuration. The molecular structure of similar compounds, such as (2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one, was elucidated using this method, highlighting the importance of accurate structural determination in chemical research (Aitken et al., 2023).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds like Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate are studied to understand their potential in synthesis and applications. For instance, the reactivity of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide demonstrates the compound's utility in producing alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and related malonates in good yields, showcasing versatile chemical properties (Yavari et al., 2003).
Physical Properties Analysis
The physical properties of a chemical compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for understanding its behavior in different environments and applications. The crystal structure analysis, as performed for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides detailed insights into the compound's solid-state properties, crucial for material science and engineering applications (Moriguchi et al., 2014).
Wissenschaftliche Forschungsanwendungen
New Synthesis Methods
A study by Yavari, Hosseini-Tabatabaei, and Habibi (2003) reported a novel synthesis approach for alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and dialkyl 2-(1-tert-butylcarbamoyl-1-methyl-ethyl)-malonates, achieved through the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and alcohols, showing promising yields (Yavari, Hosseini-Tabatabaei, & Habibi, 2003).
Oxidation Improvements
An improvement in the oxidation process of active methyl groups in N-heteroaromatic compounds was identified by Goto, Tagawa, Yamashita, and Higuchi (2003). They found that using selenium dioxide with tert-butyl hydroperoxide in dioxane enhanced the conversion to aldehyde or carboxylic acid, offering a more mild and selective approach compared to traditional methods (Goto, Tagawa, Yamashita, & Higuchi, 2003).
Unique Molecular Structures
Lee, Takanashi, Ichinohe, and Sekiguchi (2003) discovered a unique molecular structure through the reaction of tetrakis[di-tert-butyl(methyl)silyl]disilagermirenes with GeCl2.dioxane, resulting in the formation of a compound that represents the first cyclotetrametallene containing two different heavier group 14 elements and the first digermene incorporated in a four-membered ring (Lee, Takanashi, Ichinohe, & Sekiguchi, 2003).
Analytical Chemistry Applications
Simultaneous Determination of VOCs
Nakamura and Daishima (2005) developed a method for the simultaneous determination of various volatile organic compounds (VOCs), methyl-tert-butyl ether, 1,4-dioxane, and others in water, using headspace solid phase microextraction-gas chromatography–mass spectrometry. This method is significant for environmental monitoring and analysis (Nakamura & Daishima, 2005).
Material Science and Engineering
Hydroboration Applications
Kanth and Brown (2001) explored the synthesis of new chloroborane-Lewis base adducts for hydroboration, identifying dioxane-monochloroborane as a superior reagent for the selective hydroboration of terminal alkenes, highlighting its application in material synthesis and organic chemistry (Kanth & Brown, 2001).
Eigenschaften
IUPAC Name |
methyl 2-tert-butyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)9-13-5-7(6-14-9)8(11)12-4/h7,9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVSYWISVFIBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1OCC(CO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546418 |
Source


|
| Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester | |
CAS RN |
1159977-17-9 |
Source


|
| Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

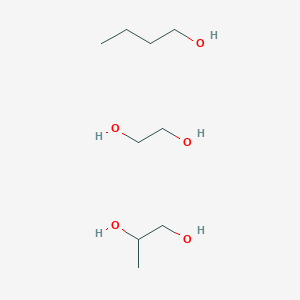
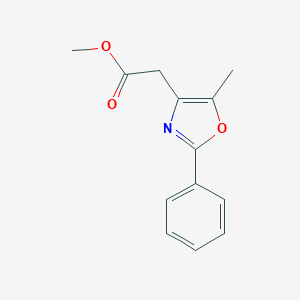
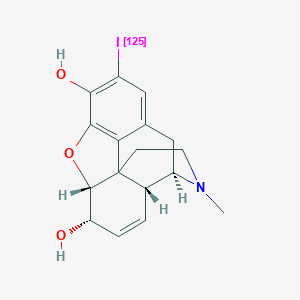
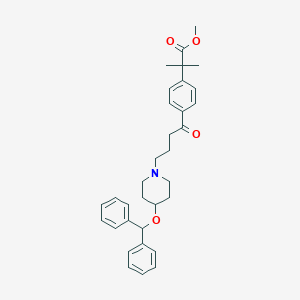
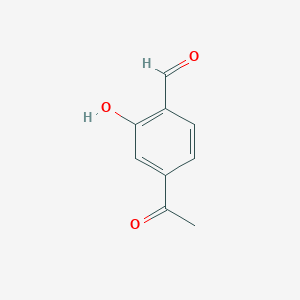
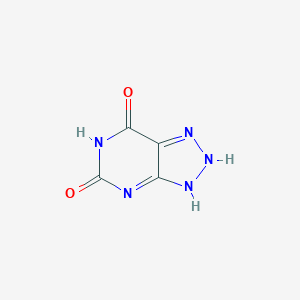
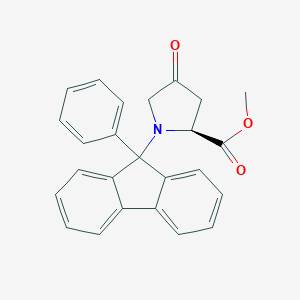
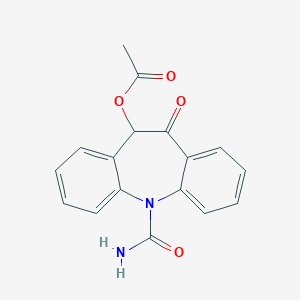
![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
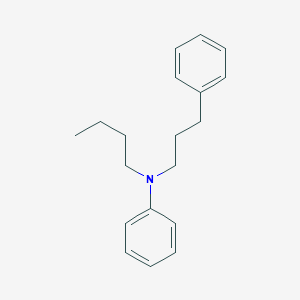
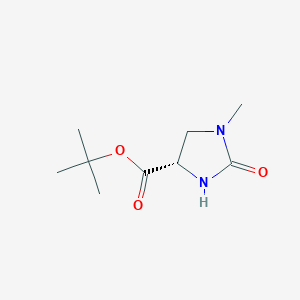

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
